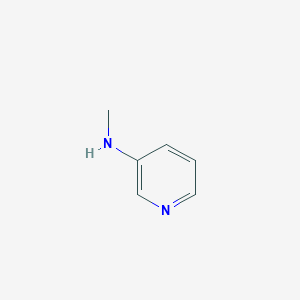

N-Methyl-3-pyridinamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-7-6-3-2-4-8-5-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFNLVRAFYZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171458 | |

| Record name | N-Methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18364-47-1 | |

| Record name | N-Methyl-3-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018364471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-3-PYRIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33VNV59XC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methyl-3-pyridinamine from 3-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of N-Methyl-3-pyridinamine, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, 3-aminopyridine. The guide delves into the mechanistic underpinnings, practical execution, and critical process parameters of the most prevalent methylation strategies. Key topics include the classic Eschweiler-Clarke reaction, direct N-methylation using alkylating agents such as dimethyl sulfate and methyl iodide, and a discussion on regioselectivity and potential side reactions. Detailed experimental protocols, purification techniques, and comprehensive characterization of the final product are provided to equip researchers with the necessary knowledge for successful and efficient synthesis.

Introduction

This compound, also known as 3-(methylamino)pyridine, is a key intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its structural motif is present in numerous pharmaceutical agents, including those targeting neurological disorders and inflammatory diseases. The strategic introduction of a methyl group to the amino function of 3-aminopyridine can significantly modulate the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This guide is designed to serve as a detailed resource for chemists in research and development. It moves beyond a simple recitation of synthetic procedures to provide a deeper understanding of the reaction mechanisms, the rationale behind the choice of reagents and conditions, and the potential challenges that may be encountered. By offering a comparative analysis of different synthetic routes, this document aims to empower scientists to select and optimize the most suitable method for their specific application, ensuring high yield, purity, and scalability.

I. Strategic Approaches to N-Methylation of 3-Aminopyridine

The synthesis of this compound from 3-aminopyridine primarily involves the formation of a new carbon-nitrogen bond at the exocyclic amino group. The key challenge lies in achieving selective mono-methylation while avoiding common side reactions such as over-methylation to the dimethylamino derivative or methylation of the more nucleophilic pyridine ring nitrogen. This section will explore the two most prominent and practical strategies for this transformation.

Reductive Amination: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and widely utilized method for the N-methylation of primary and secondary amines.[1][2] This one-pot procedure employs formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3][4] The reaction is particularly advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts, a common side product in other methylation methods.[1]

Mechanism and Rationale:

The reaction mechanism proceeds through the initial formation of an iminium ion from the condensation of 3-aminopyridine with formaldehyde.[5] Formic acid then acts as a hydride donor, reducing the iminium ion to the desired N-methylated product, this compound, with the concomitant release of carbon dioxide.[1] The formation of the tertiary amine, N,N-dimethyl-3-aminopyridine, is also possible if a sufficient excess of formaldehyde and formic acid is used.[6]

Figure 1: Mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.

Advantages of the Eschweiler-Clarke Reaction:

-

Cost-effectiveness: The reagents, formaldehyde and formic acid, are inexpensive and readily available.

-

High Yields: The reaction often provides good to excellent yields of the methylated product.[6]

-

Avoidance of Quaternization: The reaction conditions are not conducive to the formation of quaternary ammonium salts.[1]

-

Operational Simplicity: It is a one-pot reaction that is relatively easy to perform.

Potential Challenges:

-

Over-methylation: While quaternization is avoided, the formation of the N,N-dimethylated byproduct can occur, necessitating careful control of stoichiometry.[6]

-

Harsh Conditions: The reaction is typically carried out at elevated temperatures, which may not be suitable for substrates with sensitive functional groups.[3]

-

Workup: The use of formic acid requires a neutralization step during the workup procedure.

Direct N-Alkylation with Methylating Agents

Direct alkylation of the amino group of 3-aminopyridine with a suitable methylating agent in the presence of a base is another common strategy. Commonly used methylating agents include dimethyl sulfate and methyl iodide. The choice of base and solvent is crucial for achieving high selectivity for N-methylation over ring methylation.

Mechanism and Rationale:

This reaction follows a typical nucleophilic substitution mechanism (SN2). The amino group of 3-aminopyridine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent. A base is required to deprotonate the resulting ammonium salt and regenerate the neutral amine for further reaction or to prevent the formation of the unreactive protonated amine.

Figure 2: General mechanism for the direct N-alkylation of 3-aminopyridine.

Common Methylating Agents and Considerations:

-

Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and cost-effective methylating agent. However, it is highly toxic and carcinogenic, requiring strict safety precautions.

-

Methyl Iodide (CH₃I): A highly reactive methylating agent that often provides good yields. It is also toxic and a suspected carcinogen.

Regioselectivity: N-Alkylation vs. Ring Alkylation

A significant challenge in the direct methylation of 3-aminopyridine is controlling the site of methylation. The pyridine ring nitrogen is also nucleophilic and can compete with the exocyclic amino group for the methylating agent. The regioselectivity is influenced by several factors, including:

-

Steric Hindrance: The amino group at the 3-position is sterically less hindered than the pyridine nitrogen, which can favor N-alkylation of the amino group.

-

Solvent: The choice of solvent can influence the relative nucleophilicity of the two nitrogen atoms.

-

Base: The strength and nature of the base can play a role in directing the methylation.

II. Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound. These protocols are intended as a starting point and may require optimization based on laboratory conditions and desired scale.

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of 3-aminopyridine using formaldehyde and formic acid.

Materials:

-

3-Aminopyridine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine (1 equivalent) and formic acid (2.5 equivalents).

-

Slowly add formaldehyde solution (2.2 equivalents) to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath as the neutralization is exothermic.

-

Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

| Reagent | Molar Ratio |

| 3-Aminopyridine | 1.0 |

| Formic Acid | 2.5 |

| Formaldehyde | 2.2 |

| Table 1: Typical molar ratios for the Eschweiler-Clarke synthesis of this compound. |

Protocol 2: Synthesis via Direct N-Alkylation with Dimethyl Sulfate

This protocol details the methylation of 3-aminopyridine using dimethyl sulfate. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

Materials:

-

3-Aminopyridine

-

Dimethyl sulfate

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

Acetone or Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-aminopyridine (1 equivalent) in acetone or acetonitrile, add a suitable base such as sodium carbonate or potassium carbonate (1.5 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the cooled suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Filter the inorganic salts and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by vacuum distillation or column chromatography.

| Reagent | Molar Ratio |

| 3-Aminopyridine | 1.0 |

| Dimethyl Sulfate | 1.1 |

| Base (e.g., K₂CO₃) | 1.5 |

| Table 2: Typical molar ratios for the direct methylation of 3-aminopyridine with dimethyl sulfate. |

III. Purification and Characterization

Purification

The crude this compound obtained from the synthetic procedures may contain unreacted starting material, the N,N-dimethylated byproduct, and other impurities. The choice of purification method will depend on the scale of the reaction and the desired purity.

-

Vacuum Distillation: This is an effective method for purifying this compound on a larger scale. The product is a liquid at room temperature and can be distilled under reduced pressure to separate it from less volatile impurities.

-

Column Chromatography: For smaller scale purifications or to achieve very high purity, column chromatography on silica gel is recommended. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol can be used for elution.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine ring and a singlet for the N-methyl protons. The integration of these signals can be used to confirm the structure and assess purity.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching (if any secondary amine is present as an impurity), C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.

IV. Safety Considerations

-

3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure.

-

Methylating Agents: Dimethyl sulfate and methyl iodide are highly toxic, corrosive, and potent carcinogens. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety goggles. Have a quenching solution (e.g., aqueous ammonia) readily available in case of spills.

-

Formic Acid: Corrosive and causes severe skin burns and eye damage.

-

Formaldehyde: A known carcinogen and respiratory sensitizer.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

V. Conclusion

This technical guide has outlined two primary and effective pathways for the synthesis of this compound from 3-aminopyridine. The Eschweiler-Clarke reaction offers a cost-effective and operationally simple method that avoids the formation of quaternary ammonium salts. Direct N-alkylation with methylating agents like dimethyl sulfate or methyl iodide provides an alternative route, although it requires careful control of reaction conditions to ensure regioselectivity and manage the hazards associated with these reagents. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently synthesize this important chemical intermediate for their drug discovery and materials science endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-3-pyridinamine

Abstract

N-Methyl-3-pyridinamine, a heterocyclic amine of significant interest in medicinal chemistry, serves as a pivotal building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, combining the aromaticity of a pyridine ring with the basicity of a secondary methylamine, make it a versatile intermediate in drug discovery and development.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental methodologies for its characterization. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their synthetic and analytical endeavors.

Molecular Structure and Identification

This compound, also known as 3-(methylamino)pyridine, is an organic compound with the chemical formula C₆H₈N₂.[2] Its structure consists of a pyridine ring where a hydrogen atom at the 3-position is substituted with a methylamino group.

-

IUPAC Name: N-methylpyridin-3-amine[2]

-

CAS Number: 18364-47-1[2]

-

Molecular Formula: C₆H₈N₂[2]

-

Molecular Weight: 108.14 g/mol [2]

-

SMILES: C1=CN=C(C=C1)NC

The presence of both a pyridine nitrogen and an exocyclic secondary amine nitrogen imparts distinct chemical characteristics to the molecule, influencing its reactivity, basicity, and potential for intermolecular interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. The data presented below is a synthesis of information from various sources. It is important to note that there are some discrepancies in the reported values in the literature, particularly concerning its physical state at room temperature.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Yellow liquid or off-white to light yellow crystalline solid. | [3][4] |

| Melting Point | 201 °C (Note: This value is reported by some sources, but others list the compound as a liquid at room temperature, indicating a much lower melting point.) | [3] |

| Boiling Point | 110 °C at 7 mmHg | [3][5] |

| Density | 1.06 g/mL | [3] |

| Refractive Index | 1.5840 to 1.5880 | [3] |

| pKa | 8.70 (+1) at 30 °C | [3] |

| Flash Point | 82.8 °C | [3] |

| Vapor Pressure | 0.165 mmHg at 25°C | [3] |

The conflicting data on the melting point suggests that the purity of the sample can significantly influence its physical state. It is recommended that the physical state and melting point be experimentally determined for any new batch of this compound.

Solubility Profile

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections outline the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts of the pyridine protons are influenced by the electron-donating effect of the amino group and the electronegativity of the ring nitrogen. The N-H proton signal may be broad and its chemical shift can be concentration and solvent dependent.[6]

-

Expected Chemical Shifts (δ, ppm):

-

Pyridine Protons: Signals for the protons at positions 2, 4, 5, and 6 of the pyridine ring are expected in the aromatic region (typically δ 6.5-8.5 ppm).[7][8] The exact chemical shifts and coupling patterns will depend on the specific electronic environment.

-

N-CH₃ Protons: A singlet corresponding to the three methyl protons is anticipated, likely in the range of δ 2.5-3.0 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which can vary.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

-

Expected Chemical Shifts (δ, ppm):

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

Expected Characteristic Absorptions (cm⁻¹):

-

N-H Stretch: A single, sharp to medium intensity band in the region of 3350-3310 cm⁻¹ is characteristic of a secondary amine.[12][13]

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹ for the methyl group.

-

C=C and C=N Stretch (Aromatic Ring): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: Aromatic C-N stretching is typically observed in the 1335-1250 cm⁻¹ range.[12]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 108, corresponding to the molecular weight of the compound. As it contains an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[14]

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[14][15] For this compound, this could involve the loss of a hydrogen radical to form a stable iminium ion.

-

Loss of Methyl Group: Fragmentation involving the loss of the methyl group (a loss of 15 amu) is also a plausible pathway.

-

Synthesis and Purity Analysis

Synthetic Route

A common laboratory-scale synthesis of this compound involves the methylation of 3-aminopyridine.[16] The reaction can be carried out using a methylating agent such as methyl iodide in the presence of a base. Another reported method involves a multi-step process starting from 3-aminopyridine to first prepare 4-methyl-N-(pyridin-3-yl)benzenesulfonamide, followed by methylation and deprotection.[3]

Caption: General synthetic scheme for this compound.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound and for monitoring the progress of its synthesis.[17] A reversed-phase HPLC method is generally suitable for this compound.

Caption: A typical workflow for purity determination by HPLC.

Applications in Drug Development

This compound is a valuable building block in the pharmaceutical industry, primarily due to the prevalence of the pyridine scaffold in bioactive molecules.[1][18] Its structural features allow for its incorporation into a variety of drug candidates.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

A significant application of this compound and its analogs is in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs).[16] These receptors are implicated in a range of neurological disorders, and modulating their activity is a key therapeutic strategy. The pyridine nitrogen of the molecule can act as a hydrogen bond acceptor, a crucial interaction for binding to the receptor.

Intermediate in the Synthesis of Varenicline

While not a direct precursor in the most common synthetic routes, the structural motif of this compound is related to key intermediates in the synthesis of varenicline, a prescription medication used to treat nicotine addiction.[19][20] The development of varenicline highlights the importance of substituted aminopyridines in the design of potent and selective nAChR partial agonists.

Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: This method provides a precise melting range, which is an important indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Boiling Point Determination (Micro Method)

Rationale: This method is suitable for determining the boiling point of small quantities of a liquid at a specific pressure.

Procedure:

-

Place a few drops of liquid this compound into a small test tube.

-

Introduce a sealed capillary tube, open end down, into the test tube.

-

Attach the test tube to a thermometer and heat it in a suitable heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the liquid to cool.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

pKa Determination by Titration

Rationale: The pKa value is a measure of the basicity of the amine and pyridine nitrogens. Potentiometric titration is a standard method for its determination.

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution and record the initial pH.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, known increments.

-

Record the pH after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as causing skin and serious eye irritation.[2] It may also be harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid breathing vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a heterocyclic amine with a rich profile of physicochemical properties that make it a valuable tool in the field of drug development. Its versatile reactivity and structural similarity to key pharmacophores ensure its continued importance as a synthetic intermediate. This guide has provided a detailed overview of its properties, analytical characterization, and applications, along with practical experimental protocols. A thorough understanding and experimental verification of these properties are crucial for its successful application in the synthesis of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Buy this compound | 18364-47-1 [smolecule.com]

- 17. benchchem.com [benchchem.com]

- 18. srdata.nist.gov [srdata.nist.gov]

- 19. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectral Analysis of N-Methyl-3-pyridinamine: A Technical Guide

Introduction

N-Methyl-3-pyridinamine, a substituted pyridine derivative, is a molecule of interest in medicinal chemistry and drug development due to the prevalence of the 3-aminopyridine scaffold in biologically active compounds. A thorough understanding of its structural and electronic properties is paramount for its application and for the development of new molecular entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of its molecular structure and for quality control in synthetic processes. This technical guide provides an in-depth analysis of the NMR, IR, and MS spectra of this compound, offering insights into the interpretation of its spectral data for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Isomerism

This compound (C₆H₈N₂) has a molecular weight of approximately 108.14 g/mol .[1] Its structure consists of a pyridine ring substituted at the 3-position with a methylamino group. The presence of the nitrogen atom in the pyridine ring and the methylamino substituent significantly influences the electronic distribution within the molecule, which is reflected in its spectral characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating nature of the methylamino group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Interpretation of the ¹H NMR Spectrum:

The aromatic region will display signals for the four protons on the pyridine ring. Due to the substitution pattern, these protons are in different chemical environments and will exhibit characteristic splitting patterns (multiplicities) due to spin-spin coupling with their neighbors. The methyl group will appear as a singlet in the upfield region of the spectrum. The proton on the nitrogen of the amino group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.1 | Doublet |

| H-4 | ~7.1 | Doublet of doublets |

| H-5 | ~7.0 | Multiplet |

| H-6 | ~8.0 | Doublet |

| N-H | Variable (broad) | Singlet |

| N-CH₃ | ~2.8 | Singlet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a spectrometer equipped with a carbon probe.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum:

The spectrum will show five signals for the pyridine ring carbons and one signal for the methyl carbon. The chemical shifts of the ring carbons are influenced by their position relative to the nitrogen atom and the methylamino group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~142 |

| C-3 | ~148 |

| C-4 | ~124 |

| C-5 | ~123 |

| C-6 | ~138 |

| N-CH₃ | ~30 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2800-3000 | Medium |

| C=C and C=N Ring Stretching | 1400-1600 | Medium to Strong |

| N-H Bend | 1550-1650 | Medium |

| C-N Stretch | 1250-1350 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will provide clues about the molecule's structure.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 108.

-

Major Fragmentation Pathways:

-

Loss of a hydrogen radical to form an [M-1]⁺ ion (m/z 107).

-

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 93.

-

Cleavage of the C-N bond can lead to the formation of the pyridinium ion or related fragments.

-

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Conclusion

The spectral analysis of this compound by NMR, IR, and MS provides a comprehensive characterization of its molecular structure. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for the interpretation of the spectral data of this compound, aiding in its identification, purity assessment, and further application in scientific research and development.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Methyl-3-pyridinamine

Abstract

N-Methyl-3-pyridinamine, a substituted pyridine derivative, serves as a crucial structural motif in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical analysis of the molecular structure of this compound (also known as 3-(Methylamino)pyridine). In the absence of extensive direct experimental data, we present a robust computational framework for elucidating its conformational landscape. We detail the theoretical basis for conformational preferences, outline a validated computational protocol using Density Functional Theory (DFT), and discuss the implications of its structural dynamics for researchers in drug development and chemical synthesis.

Introduction: The Significance of a Simple Scaffold

This compound (CAS: 18364-47-1) is a heterocyclic amine featuring a pyridine ring substituted at the 3-position with a methylamino group.[1][2][3] This arrangement imparts a unique combination of aromaticity, basicity, and hydrogen bonding capability, making it a valuable intermediate in the synthesis of bioactive molecules, including nicotinic receptor ligands and certain antihypertensive agents.[1]

Understanding the molecule's preferred three-dimensional arrangement is not merely an academic exercise. The conformation—specifically, the rotation around the C3-N bond connecting the pyridine ring to the amino group—dictates the spatial orientation of the methyl group and the amine proton. This orientation governs key molecular interactions, such as:

-

Receptor Binding: The ability of the molecule to fit into the binding pocket of a biological target is conformation-dependent.

-

Solvation Properties: The molecular dipole moment and surface accessibility change with conformation, affecting solubility and membrane permeability.

-

Reactivity: Steric hindrance and the orientation of the nitrogen lone pair, both influenced by conformation, can affect the molecule's reactivity in subsequent synthetic steps.

This guide will therefore explore the structural nuances of this compound, providing both a theoretical foundation and a practical, field-proven computational workflow for its analysis.

Molecular Structure Analysis

The foundational structure of this compound provides the basis for its conformational possibilities.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| IUPAC Name | N-methylpyridin-3-amine | [4] |

| Synonyms | 3-(Methylamino)pyridine, N-methyl-3-aminopyridine | [1][2][3] |

| CAS Number | 18364-47-1 | [2][3][4] |

| PubChem CID | 140376 | [4] |

| Molecular Formula | C₆H₈N₂ | [1][3][4] |

| Molecular Weight | 108.14 g/mol | [1][3][4] |

| Physical State | Liquid or white to off-white solid | [1][5] |

| Boiling Point | 213.3 °C at 760 mmHg; 110°C at 7 mmHg | [1][2] |

The molecule consists of a planar, aromatic pyridine ring. The exocyclic methylamino group introduces the key conformational flexibility. The central point of interest is the rotation around the single bond between the pyridine C3 carbon and the exocyclic nitrogen atom.

Conformational Analysis: A Tale of Two Planes

The conformation of this compound is primarily defined by the dihedral angle (τ) involving the pyridine ring and the methyl group. A critical question is whether the C-N-C plane of the methylamino group is coplanar with the pyridine ring or if it adopts a non-planar orientation.

Two main factors are at play:

-

Electronic Effects: Delocalization of the exocyclic nitrogen's lone pair of electrons into the pyridine ring's π-system would favor a planar conformation. This resonance stabilization is a common feature in aromatic amines.

-

Steric Effects: Repulsion between the methyl group or the amine hydrogen and the hydrogen atoms at the C2 and C4 positions of the pyridine ring can destabilize the planar conformation, favoring a twisted or pyramidalized structure at the exocyclic nitrogen.

Studies on analogous molecules like 2-aminopyridine have shown that the amino group can indeed be bent out of the plane of the pyridine ring.[6][7] This precedent suggests that a non-planar ground state for this compound is highly plausible.

Defining the Key Dihedral Angle

To quantify the conformation, we define the dihedral angle τ (C4-C3-N-C_methyl). A value of τ = 0° would correspond to a conformation where the methyl group is eclipsed with the C4 position of the ring, while τ = 180° would have it anti-periplanar.

Caption: Key dihedral angle (τ) defining the conformation of this compound.

Methodologies for Conformational Elucidation

Given the scarcity of direct experimental data, computational chemistry provides the most robust avenue for detailed conformational analysis.[8][9] Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for molecules of this nature.

Experimental & Computational Workflow

A self-validating system for conformational analysis integrates computational prediction with experimental verification. While we focus on the computational protocol, the ideal workflow would involve spectroscopic validation.

Caption: Integrated workflow for conformational analysis of this compound.

Detailed Computational Protocol (DFT)

This protocol describes a standard, reliable procedure for determining the stable conformers and the rotational energy barrier.

Objective: To identify the lowest energy conformers of this compound and quantify the energy barrier for rotation around the C3-N bond.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Initial Structure Construction:

-

Build the this compound molecule in a molecular editor.

-

Create two initial structures: one with a fully planar conformation (dihedral τ ≈ 0°) and one with the methylamino group twisted 90 degrees.

-

-

Potential Energy Surface (PES) Scan (Causality: To map the entire rotational profile):

-

Technique: Perform a relaxed PES scan.

-

Coordinate: Scan the dihedral angle τ (C4-C3-N-C_methyl) from 0° to 360° in steps of 10-15°. At each step, the dihedral angle is fixed while all other geometric parameters are allowed to relax.

-

Level of Theory: A computationally inexpensive level, such as B3LYP with a minimal basis set (e.g., 6-31G(d)), is sufficient for this initial scan.

-

Rationale: This scan identifies the approximate locations of all energy minima (stable conformers) and transition states (rotational barriers) without the high cost of full optimization at each point.

-

-

Optimization of Stationary Points (Causality: To find precise structures):

-

From the PES scan, identify the angles corresponding to the energy minima and maxima.

-

Use these structures as starting points for full geometry optimizations without any constraints.

-

Level of Theory: Employ a more robust and widely validated functional and basis set, such as B3LYP/6-311++G(d,p) . The inclusion of diffuse functions (++) is important for accurately describing lone pairs, and polarization functions (d,p) are critical for describing bonding environments correctly.

-

-

Frequency Analysis (Causality: To validate the nature of the stationary point):

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) for each optimized structure.

-

Trustworthiness Check:

-

A true energy minimum (stable conformer) will have zero imaginary frequencies .

-

A transition state (the peak of the rotational barrier) will have exactly one imaginary frequency , corresponding to the motion along the rotational coordinate.

-

-

This step is a critical self-validating system; if a supposed minimum has an imaginary frequency, it is not a stable structure and requires further investigation.

-

-

Final Energy Calculation and Analysis:

-

Use the results from the frequency calculations to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Calculate the relative Gibbs free energies (ΔG) and enthalpies (ΔH) of the conformers to determine their populations at room temperature. The rotational barrier is the energy difference between the lowest-energy conformer and the transition state.

-

Predicted Conformational Landscape and Data

Based on the principles discussed and knowledge from similar systems, the computational protocol is expected to yield two equivalent, non-planar, minimum-energy conformers. The transition state is likely to be a planar structure.

Table 2: Hypothetical Calculated Conformational Data (B3LYP/6-311++G(d,p))

| Structure | Dihedral τ (C4-C3-N-C_methyl) | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Imaginary Frequencies |

| Conformer 1 | ~30° | 0.00 | 0.00 | 0 |

| Conformer 2 | ~330° (-30°) | 0.00 | 0.00 | 0 |

| Transition State | 180° (Planar) | ~4.5 | ~4.3 | 1 |

Note: These values are illustrative, based on typical C-N rotational barriers in similar aromatic systems, and would be confirmed by executing the protocol above.[10][11]

The low predicted rotational barrier (~4.5 kcal/mol) suggests that at room temperature, this compound is highly flexible, with rapid interconversion between its stable conformers. This dynamic nature is a critical piece of information for drug design, as the molecule can readily adapt its shape to fit a binding site.

Conclusion and Implications for Researchers

The structural and conformational properties of this compound are more complex than its simple 2D representation suggests. Our analysis, grounded in established computational chemistry principles, indicates a preference for non-planar conformations, separated by a low rotational energy barrier. This inherent flexibility is a key characteristic that must be considered by professionals in drug development and materials science.

For medicinal chemists, this flexibility means that this compound-containing compounds are not rigid structures but exist as a dynamic equilibrium of conformers. This understanding is crucial for accurate molecular docking simulations and for interpreting structure-activity relationships (SAR). For synthetic chemists, knowledge of the ground-state geometry can help predict steric hindrance and potential side reactions.

This guide provides a definitive framework for analyzing this compound and similar molecules, emphasizing a workflow that combines predictive power with self-validating checks to ensure scientific integrity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 18364-47-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 18364-47-1 [chemicalbook.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Research - Roitberg Group: Computational Chemistry [roitberg.chem.ufl.edu]

- 10. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-Methyl-3-pyridinamine: A Strategic Building Block for Contemporary Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Ascendancy of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FDA-approved drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and aqueous solubility make it an invaluable component in the design of bioactive molecules.[2] Within the diverse family of functionalized pyridines, N-Methyl-3-pyridinamine has emerged as a particularly strategic building block. Its secondary amine functionality, coupled with the pyridine core, offers a versatile platform for constructing complex molecular architectures, most notably in the realm of kinase inhibitors and other targeted therapies. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in advanced drug discovery workflows.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental characteristics is paramount for its effective utilization in synthesis.

Physicochemical Properties

This compound is a liquid at room temperature, possessing a distinct amine-like odor.[3] Its key properties are summarized in the table below, providing essential data for reaction planning and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 18364-47-1 | [1][4] |

| Molecular Formula | C₆H₈N₂ | [1][4] |

| Molecular Weight | 108.14 g/mol | [1][4] |

| Boiling Point | 110 °C / 7 mmHg | [1] |

| Density | ~1.06 g/mL | [5] |

| Appearance | Liquid | [1] |

| pKa | 8.70 (+1) at 30 °C |

Spectroscopic Characterization

Accurate characterization is the bedrock of chemical synthesis. The following spectroscopic data are provided for the unambiguous identification of this compound.

-

¹H NMR Spectrum: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the N-methyl group.[6]

-

¹³C NMR Spectrum: The carbon NMR spectrum confirms the presence of the six unique carbon atoms within the molecule.[7]

-

Mass Spectrum: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectrum: The IR spectrum will exhibit characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=N/C=C stretching of the pyridine ring.

Synthesis of this compound: A Validated Laboratory Protocol

The reliable synthesis of key building blocks is a critical first step in any drug discovery campaign. A common and robust method for the preparation of this compound involves a three-step sequence starting from the readily available 3-aminopyridine. This process involves protection of the amine, methylation, and subsequent deprotection.

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Protection - Synthesis of 4-methyl-N-(pyridin-3-yl)benzenesulfonamide

-

Rationale: The primary amine of 3-aminopyridine is protected as a tosylamide. This serves two purposes: it prevents over-methylation in the subsequent step and activates the nitrogen, making the remaining N-H proton more acidic and easier to deprotonate for methylation. Pyridine is used as a base to neutralize the HCl generated during the reaction.[8]

-

Procedure:

-

To a solution of 3-aminopyridine (14.1 g, 0.15 mol) in pyridine (20 mL), add p-toluenesulfonyl chloride (TsCl) (30 g, 0.157 mol).

-

Heat the reaction mixture at 100 °C for 2 hours.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration and recrystallize from anhydrous ethanol to yield the white solid product.

-

Step 2: Methylation - Synthesis of N,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide

-

Rationale: The tosyl-protected amine is methylated using methyl iodide. Potassium carbonate is a suitable base to deprotonate the sulfonamide nitrogen, generating a nucleophilic anion that attacks the methyl iodide in an SN2 reaction.[9]

-

Procedure:

-

Suspend 4-methyl-N-(pyridin-3-yl)benzenesulfonamide (4.96 g, 20 mmol) and potassium carbonate (5.52 g, 40 mmol) in acetone (40 mL).

-

Heat the mixture to reflux.

-

Add methyl iodide (5.67 g, 40 mmol) dropwise over 30 minutes.

-

Continue refluxing for an additional 2 hours.

-

Cool the reaction, filter off the solids, and wash the solid with acetone.

-

Evaporate the solvent from the filtrate to obtain the crude methylated product.

-

Step 3: Deprotection - Synthesis of this compound

-

Rationale: The tosyl protecting group is removed under reductive conditions. A common method involves using a reducing agent like sodium naphthalenide, which proceeds via a single electron transfer (SET) mechanism to cleave the N-S bond.[3][10] Strongly acidic conditions can also be employed, though this may be less compatible with other functional groups.

-

Procedure:

-

Prepare a solution of sodium naphthalenide by reacting sodium metal with naphthalene in an ethereal solvent like THF.

-

Dissolve the N,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide in THF and cool to a low temperature (e.g., -78 °C).

-

Slowly add the sodium naphthalenide solution until a persistent green color is observed, indicating complete reaction.

-

Quench the reaction with a proton source (e.g., water or ammonium chloride solution).

-

Extract the product into an organic solvent, dry, and purify by distillation or chromatography to yield this compound.

-

Reactivity and Synthetic Applications in Drug Discovery

This compound is a versatile building block primarily utilized in reactions that form new carbon-nitrogen or carbon-carbon bonds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the secondary amine and the pyridine ring makes this compound an excellent substrate for Buchwald-Hartwig amination and a precursor for halogenated pyridines used in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide/triflate and an amine. This compound can act as the amine coupling partner to introduce the methylaminopyridyl moiety into a target molecule.

Caption: General scheme for Buchwald-Hartwig amination with this compound.

Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6] The choice of ligand (e.g., Xantphos, BINAP) and base (e.g., Cs₂CO₃, NaOtBu) is critical for achieving high yields and depends on the specific substrates.[2][11]

Suzuki-Miyaura Coupling: While this compound itself is not directly used in Suzuki coupling, it is a precursor to halogenated derivatives (e.g., 2-bromo-N-methyl-5-pyridinamine) which are then used in this powerful C-C bond-forming reaction.

Caption: Suzuki coupling using a halogenated derivative of this compound.

Mechanism Overview: The Suzuki reaction begins with the oxidative addition of the pyridyl halide to the Pd(0) catalyst. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base) and concludes with reductive elimination to form the new C-C bond.[12]

Application as a Core Scaffold in Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The N-methyl-3-aminopyridine scaffold is a key pharmacophore in numerous potent and selective kinase inhibitors. It often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.

Case Study: N-(pyridin-3-yl)pyrimidin-4-amine Derivatives as CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy. A recent study detailed the design and synthesis of N-(pyridin-3-yl)pyrimidin-4-amine derivatives as potent CDK2 inhibitors. In this series, the this compound moiety would serve as a key component of the core structure, interacting with the kinase hinge region.

| Compound ID | Modification on Scaffold | CDK2 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM, HeLa cells) |

| Lead Cpd | Core Scaffold | >1000 | >20 |

| 7l | Optimized Substituents | 64.42 | 8.61 |

| AZD5438 | Reference Inhibitor | ~60 | ~9 |

Data synthesized from representative studies on pyridinyl-pyrimidine kinase inhibitors.

The data illustrates how modifications to a scaffold containing the aminopyridine core can lead to significant improvements in both enzymatic potency and cellular activity. The N-methyl group can provide steric and electronic advantages, improving binding affinity and metabolic stability.

Conclusion: A Versatile and Indispensable Tool

This compound has firmly established itself as a high-value building block in the arsenal of the medicinal chemist. Its straightforward synthesis and versatile reactivity in robust, modern cross-coupling reactions allow for its efficient incorporation into complex drug-like molecules. The prevalence of the N-methyl-3-aminopyridine motif in numerous kinase inhibitor scaffolds underscores its importance as a privileged structural element for interacting with these critical drug targets. As the demand for novel, targeted therapeutics continues to grow, the strategic application of well-characterized and versatile building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

- 1. This compound | 18364-47-1 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. guidechem.com [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 3-Pyridinamine, n-methyl- | CAS 18364-47-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound(18364-47-1) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgosolver.com [orgosolver.com]

- 9. a2bchem.com [a2bchem.com]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in N-Methyl-3-pyridinamine

Abstract

N-Methyl-3-pyridinamine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its reactivity is governed by a complex interplay between the intrinsically electron-deficient pyridine nucleus and the strongly electron-donating N-methylamino substituent. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on the directing effects of the substituents in electrophilic and nucleophilic aromatic substitution reactions. We will explore the mechanistic underpinnings of its regioselectivity, discuss reactions at its two distinct nitrogen centers, and detail protocols for key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile heterocyclic building block.

Introduction: The Duality of Pyridine Reactivity

The pyridine ring is a cornerstone heterocycle in modern chemistry. Structurally related to benzene, its defining feature is the replacement of a methine group (=CH−) with a nitrogen atom (=N−).[1] This substitution has profound electronic consequences. The greater electronegativity of nitrogen compared to carbon results in an inductive withdrawal of electron density from the ring, making the carbon framework electron-deficient.[2][3] This deactivation renders pyridine significantly less reactive than benzene towards electrophilic aromatic substitution (SEAr), often requiring harsh reaction conditions.[4][5] When substitution does occur, it preferentially happens at the C-3 (meta) position, as the intermediates from attack at C-2 or C-4 are destabilized by placing a positive charge on the electronegative nitrogen.[3][5][6]

Conversely, this electron deficiency activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions, a reactivity profile that resembles conjugated imines.[1][2][7][8] The introduction of substituents, such as the N-methylamino group in this compound, dramatically alters this landscape, creating a nuanced reactivity profile that can be strategically exploited in synthesis.

Electronic Landscape of this compound

The reactivity of this compound is not merely that of a simple pyridine. It is dictated by the synergistic and sometimes opposing electronic effects of the ring nitrogen and the exocyclic N-methylamino group.

The Activating Influence of the 3-(N-Methylamino) Substituent

The N-methylamino group at the C-3 position is a powerful activating group. While it exerts a minor electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity, its dominant influence is a strong electron-donating resonance effect (+M). The lone pair of electrons on the exocyclic nitrogen can be delocalized into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to electrophilic attack.

This activating effect is directed towards the positions ortho (C-2, C-4) and para (C-6) to the substituent. Therefore, the N-methylamino group strongly favors electrophilic attack at these three positions.

Interplay with the Electron-Deficient Pyridine Core

The core challenge and synthetic opportunity in this compound chemistry lies in the interplay between the substituent's directing effects and the intrinsic reactivity of the pyridine ring.

-

For Electrophilic Substitution: The activating N-methylamino group directs electrophiles to C-2, C-4, and C-6. However, the pyridine nitrogen deactivates these same positions towards electrophiles. The final regiochemical outcome depends on the reaction conditions and the nature of the electrophile, representing a classic case of competing directing effects.

-

For Nucleophilic Substitution: The pyridine ring is inherently primed for nucleophilic attack at C-2 and C-4. The electron-donating N-methylamino group at C-3 slightly diminishes this reactivity but does not override it. Therefore, if a suitable leaving group is present at C-2, C-4, or C-6, the molecule will be highly susceptible to SNAr.

The following diagram illustrates the logical flow of these competing influences.

Caption: Competing electronic effects governing the reactivity of this compound.

Electrophilic Aromatic Substitution: A Tale of Competing Directors

The presence of the activating N-methylamino group makes SEAr reactions on this compound more feasible than on unsubstituted pyridine.[9] The primary challenge is controlling the regioselectivity.

Mechanistic Considerations and Regioselectivity

Attack of an electrophile (E+) at the C-2, C-4, and C-6 positions is facilitated by resonance structures that delocalize the positive charge onto the exocyclic nitrogen. This stabilization is the reason for the ortho/para directing effect of the amino group. Attack at C-5 is less favored as it does not benefit from this stabilization.

Caption: Stabilization of intermediates in electrophilic attack.

Halogenation Reactions

Direct halogenation of pyridine is difficult, often requiring high temperatures and yielding mixtures.[10] However, the activated ring of this compound is more amenable.

Classical Halogenation: Bromination using Br₂ in a solvent like acetic acid would be expected to yield a mixture of 2-bromo, 4-bromo, and 6-bromo isomers, with the precise ratio depending on steric factors and reaction conditions.

Modern Halogenation via Zincke Imines: A powerful, modern strategy for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence.[10][11] This method transforms the electron-deficient pyridine into a reactive acyclic Zincke imine intermediate, which undergoes highly regioselective halogenation.[12] While this method is typically 3-selective for general pyridines, its application to a pre-substituted pyridine like this compound would provide an interesting case study in regiochemical control.

Protocol 3.2.1: General Protocol for Bromination of an Activated Pyridine

-

Preparation: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the reaction from light.

-

Reagent Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the stirred solution at room temperature.

-

Reaction: Monitor the reaction by TLC or LC-MS. Stir for 2-24 hours until the starting material is consumed.

-

Workup: Quench the reaction by pouring it into an ice-cold solution of sodium thiosulfate to destroy excess bromine.

-

Neutralization & Extraction: Carefully neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to separate the constitutional isomers.

Nitration and Sulfonation: The Role of Reaction Medium

Nitration and sulfonation of pyridines require exceptionally harsh, acidic conditions.[4][5][13]

-

Nitration: Typically performed with a mixture of concentrated nitric acid and sulfuric acid (nitrating acid).[14]

-

Sulfonation: Requires fuming sulfuric acid (oleum) at high temperatures.[13][15]

A critical consideration for this compound is the basicity of its two nitrogen atoms. In the strongly acidic media required for these reactions, both the ring nitrogen and the exocyclic amino nitrogen will be protonated. Protonation of the activating N-methylamino group converts it into a deactivating, meta-directing -NH₂CH₃⁺ group. The pyridinium nitrogen is also strongly deactivating. The combined effect of these two deactivating groups makes electrophilic substitution extremely difficult and would direct an incoming electrophile to the C-5 position, the position meta to both groups.

Table 1: Summary of Expected Electrophilic Substitution Outcomes

| Reaction | Conditions | Key Consideration | Expected Major Product(s) |

| Halogenation | Br₂ or NBS in non-acidic solvent | Activating effect of -NHCH₃ dominates | Mixture of 2-, 4-, and 6-halo isomers |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Protonation of both N atoms | 5-Nitro-N-methyl-3-pyridinamine (if reaction occurs) |

| Sulfonation | Fuming H₂SO₄ (Oleum), high temp. | Protonation of both N atoms | 5-Sulfonic acid derivative (if reaction occurs) |

Nucleophilic Aromatic Substitution: Leveraging the Pyridine Core

The electron-deficient nature of the pyridine ring is ideal for SNAr reactions, provided a suitable leaving group is present at an activated position (C-2, C-4, C-6).[8][16]

The Chichibabin Amination

The Chichibabin reaction is the direct amination of a pyridine ring using sodium amide (NaNH₂). It proceeds via nucleophilic addition of the amide anion, followed by elimination of a hydride ion. The reaction overwhelmingly favors the C-2 position. For this compound, the reaction would be expected to proceed at either C-2 or C-6, leading to N²-methyl-2,3-pyridinediamine or N⁶-methyl-3,6-pyridinediamine.

SNAr on Pre-functionalized Derivatives

A more versatile and common approach is to perform SNAr on a pyridine ring that already contains a good leaving group, such as a halide. For example, 2-chloro-N-methyl-3-pyridinamine would be an excellent substrate for SNAr. A wide range of nucleophiles (alkoxides, amines, thiolates) can displace the chloride. The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced because the negative charge can be delocalized onto the electronegative ring nitrogen.

Protocol 4.2.1: General Protocol for SNAr on a 2-Halopyridine Derivative

-

Setup: To a solution of the 2-halo-N-methyl-3-pyridinamine (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (e.g., sodium methoxide, piperidine, 1.1-1.5 eq).

-

Reaction: Heat the reaction mixture. The required temperature can range from room temperature to >100 °C, depending on the reactivity of the substrate and nucleophile. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Reactions Involving the Nitrogen Centers

This compound possesses two basic nitrogen atoms: the sp²-hybridized ring nitrogen and the sp³-hybridized exocyclic nitrogen. Their relative basicity and steric accessibility dictate their reactivity towards electrophiles and acids. The pKa of the conjugate acid of 3-aminopyridine is approximately 6.0, while that of pyridine is 5.2. The methyl group on the exocyclic nitrogen will further increase its basicity, making the N-methylamino group the more basic center.

-

Protonation: The exocyclic nitrogen will be preferentially protonated under mild acidic conditions.

-

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) could occur at either nitrogen. While the exocyclic nitrogen is more basic, the ring nitrogen's lone pair is in an sp² orbital and can be more sterically accessible, leading to potential mixtures of the N-methylpyridinium salt and the N,N-dimethyl-3-pyridinamine.[1]

-

N-Oxide Formation: Oxidation with a peracid (e.g., m-CPBA) will occur at the more nucleophilic ring nitrogen to form this compound-N¹-oxide. This transformation is useful as the N-oxide group alters the ring's reactivity, activating the C-2 and C-4 positions for both electrophilic and nucleophilic attack.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. youtube.com [youtube.com]

- 14. aiinmr.com [aiinmr.com]

- 15. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]

- 16. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

Introduction: Unveiling a Key Heterocyclic Intermediate

An In-Depth Technical Guide to N-Methyl-3-pyridinamine: Core Properties and Basicity for Drug Development Professionals

This compound, also known by its common synonym 3-(Methylamino)pyridine, is a heterocyclic amine that serves as a critical structural motif and synthetic intermediate in modern chemistry.[1][2][3][4] Its unique architecture, featuring both a pyridine ring and an exocyclic secondary amine, imparts a distinct profile of reactivity and basicity. For researchers in pharmaceutical and agrochemical development, a comprehensive understanding of its fundamental physicochemical properties, particularly its acid-base behavior (pKa), is paramount. This guide offers a detailed exploration of this compound, moving beyond simple data recitation to explain the underlying principles that govern its utility as a molecular building block in the synthesis of bioactive molecules, including nicotinic receptor ligands and certain antihypertensive drugs.[1]

Core Physicochemical Properties